molecular formula C9H8N2O2 B1344622 2,3-Dimethyl-4-nitrobenzonitrile CAS No. 52962-97-7

2,3-Dimethyl-4-nitrobenzonitrile

Cat. No. B1344622
Key on ui cas rn: 52962-97-7
M. Wt: 176.17 g/mol
InChI Key: UCGNNMMSNHKPDW-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

Potassium cyanide (2.26 g, 34.7 mmol) was added to a solution of 2,3-dimethyl-4-nitrophenyl trifluoromethane-sulfonate (5.20 g, 17.4 mmol) in tetrahydrofuran (21 ml) at room temperature, followed by deaeration. After tetrakistriphenylphosphine (1.00 g, 0.865 mmol) was added thereto, deaeration was conducted again and then the reaction was carried out under reflux conditions for 10 hours. A 0.5M-aqueous potassium hydrogensulfate solution and then water were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was dried over magnesium sulfate and distilled to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/chloroform) to obtain 2,3-dimethyl-4-nitrobenzonitrile (2.79 g, 90.9%).
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
2,3-dimethyl-4-nitrophenyl trifluoromethane-sulfonate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].FC(F)(F)S(O[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[C:12]([CH3:19])[C:11]=1[CH3:20])(=O)=O.S([O-])(O)(=O)=O.[K+].O>O1CCCC1>[CH3:20][C:11]1[C:12]([CH3:19])=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:10]=1[C:1]#[N:2] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
2,3-dimethyl-4-nitrophenyl trifluoromethane-sulfonate
Quantity
5.2 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C(=C(C=C1)[N+](=O)[O-])C)C)(F)F
Name
Quantity
21 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
tetrakistriphenylphosphine
Quantity
1 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/chloroform)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
CC1=C(C#N)C=CC(=C1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.79 g
YIELD: PERCENTYIELD 90.9%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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